N,N-Dimethyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine
CAS No.:
Cat. No.: VC15829365
Molecular Formula: C8H13N3OS
Molecular Weight: 199.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13N3OS |
|---|---|
| Molecular Weight | 199.28 g/mol |
| IUPAC Name | N,N-dimethyl-1-(2-methylsulfinylpyrimidin-4-yl)methanamine |
| Standard InChI | InChI=1S/C8H13N3OS/c1-11(2)6-7-4-5-9-8(10-7)13(3)12/h4-5H,6H2,1-3H3 |
| Standard InChI Key | SJISPGQFXCVXEM-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC1=NC(=NC=C1)S(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N,N-dimethyl-1-(2-methylsulfinylpyrimidin-4-yl)methanamine, reflects its core pyrimidine ring system. The pyrimidine ring (C₄H₃N₂) is substituted at the 2-position with a methylsulfinyl group (-S(=O)CH₃) and at the 4-position with a dimethylaminomethyl moiety (-CH₂N(CH₃)₂) . The sulfinyl group introduces chirality, though stereochemical data for this compound remain unreported.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 1823870-62-7 | |
| Molecular Formula | C₈H₁₃N₃OS | |
| Molecular Weight | 199.28 g/mol | |
| SMILES Notation | CN(C)CC1=NC(=NC=C1)S(=O)C | |
| InChI Key | SJISPGQFXCVXEM-UHFFFAOYSA-N |
Spectroscopic Characterization
Although experimental NMR or IR data for this compound are absent in the literature, analogous pyrimidine derivatives exhibit characteristic signals. For example, the methylsulfinyl group in similar structures shows S=O stretching vibrations near 1,030–1,050 cm⁻¹ in IR spectra . Proton NMR of the dimethylamino group typically resonates as a singlet at δ 2.2–2.5 ppm .
Synthesis and Scalability
Synthetic Routes
The synthesis of N,N-dimethyl-1-(2-(methylsulfinyl)pyrimidin-4-yl)methanamine likely involves multi-step functionalization of a pyrimidine precursor. A plausible route could begin with 4-chloro-2-(methylthio)pyrimidine, which undergoes nucleophilic substitution with dimethylamine to introduce the aminomethyl group, followed by oxidation of the thioether (-S-CH₃) to the sulfinyl (-S(=O)-CH₃) using agents like meta-chloroperbenzoic acid (mCPBA) .
Table 2: Hypothetical Synthesis Pathway
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Thioether to sulfinyl oxidation | mCPBA, CH₂Cl₂, 0°C to RT |
| 2 | Aminomethyl group introduction | Dimethylamine, K₂CO₃, DMF, reflux |
Challenges in Optimization
Physicochemical Properties
Solubility and Partitioning
Predicted LogP values (e.g., using the Crippen method) suggest moderate lipophilicity (~1.2), balancing solubility in polar aprotic solvents (e.g., DMSO) and limited aqueous solubility.
Future Research Directions
Priority Investigations
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Synthetic Optimization: Develop scalable routes with >80% yield and chiral resolution of sulfinyl enantiomers.
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Structural Elucidation: X-ray crystallography to confirm molecular geometry and intermolecular interactions .
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In Vitro Screening: Evaluate antimicrobial, anticancer, and kinase inhibitory activity in cell-based assays.
Computational Modeling
Molecular docking studies could predict target engagement, leveraging databases like the Protein Data Bank to identify potential enzyme targets (e.g., EGFR kinase or DHFR) .
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